![molecular formula C20H25N3O3 B5639380 3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)

3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups through strategic chemical reactions. A novel synthesis approach was demonstrated by Fatma et al. (2017), involving Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, leading to the formation of compounds with similar structural features (Fatma, S., Bishnoi, A., Verma, A., Singh, R., & Srivastava, A., 2017). This method could potentially be adapted for the synthesis of the target compound, emphasizing the importance of specific reaction conditions and catalysts to achieve the desired molecular architecture.

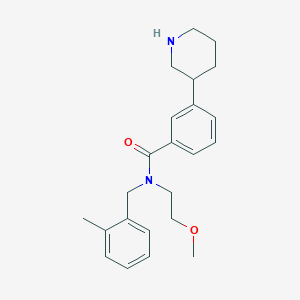

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography studies, as well as density functional theory (DFT) calculations, are instrumental in elucidating the geometric configuration, electronic structure, and intermolecular interactions of the molecule. For instance, Gonçalves et al. (2011) utilized these techniques to analyze a mefloquine–oxazolidine derivative, providing insights into the conformational preferences and stabilizing interactions within similar molecular frameworks (Gonçalves, R. S., Kaiser, C., de Souza, M. D., Wardell, J., Wardell, S., & Tiekink, E., 2011).

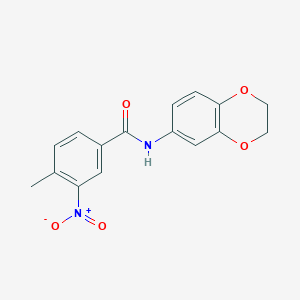

Chemical Reactions and Properties

The reactivity of the compound under various chemical conditions reveals its potential for further derivatization and application in synthesis. Studies on similar oxazolidinones and piperidine derivatives highlight the ability of these molecules to undergo reactions such as N-alkylation, ring expansion, and functional group modifications, offering pathways for the generation of novel compounds with enhanced properties. Tucker et al. (1998) and Carroll et al. (2005) have explored such reactivity patterns in their work on oxazolidinone antibacterial agents and opioid receptor antagonists, respectively (Tucker, J. et al., 1998); (Carroll, F. et al., 2005).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are directly influenced by the molecular structure of the compound. These properties are essential for determining the compound's suitability for various applications, such as pharmaceuticals or materials science. The research by Ahoya et al. (2010) on a related oxazolidinone compound provides valuable data on crystal structure and physical characteristics, which could be analogous to those of the target molecule (Ahoya, Caleb Anothane et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards acids/bases, and the stability of various functional groups within the molecule, is crucial for its application and manipulation in chemical synthesis. The studies on related compounds, including their synthesis, reactivity, and interactions with biological targets, offer insights into the chemical behavior of the target compound. For instance, the work by Prakash et al. (2013) on thiazolidinone derivatives provides examples of NMR characterization and reactivity analysis that could be relevant for studying the chemical properties of the target molecule (Prakash, S., Pandiarajan, K., & Kumar, S., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[(6,8-dimethyl-4-oxo-1H-quinolin-2-yl)methyl]piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-13-9-14(2)19-17(10-13)18(24)11-15(21-19)12-22-5-3-16(4-6-22)23-7-8-26-20(23)25/h9-11,16H,3-8,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXDFRYVZOQUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCC(CC3)N4CCOC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)

![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)

![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)

![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)

![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)